N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE
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Overview
Description
N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[45]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE typically involves multi-step organic reactions. One common method involves the formation of the spirocyclic core through a series of cyclization reactions. For instance, the synthesis may start with the preparation of 1-oxa-4-thia-8-azaspiro[4.5]decane derivatives, which are then functionalized with sulfonyl and phenyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: Shares the spirocyclic core but lacks the sulfonyl and phenyl groups.
1-Oxa-4-azaspiro[4.5]decane: Similar structure but with different functional groups.
2-Azaspiro[3.4]octane: Smaller spirocyclic compound with different chemical properties.
Uniqueness
N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE is unique due to its combination of a spirocyclic core with sulfonyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[3-methyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S2/c1-3-16(20)18-14-4-5-15(13(2)12-14)25(21,22)19-8-6-17(7-9-19)23-10-11-24-17/h4-5,12H,3,6-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSISQGQRKFIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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